molecular formula C17H19NO B6603993 7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 746542-81-4

7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B6603993
CAS No.: 746542-81-4
M. Wt: 253.34 g/mol
InChI Key: AAOKIRIBMZRQCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline (7-MeO-4-MeP-THIQ) is a tetrahydroisoquinoline (THIQ) derivative characterized by a methoxy group at position 7 and a 4-methylphenyl substituent at position 4 of the isoquinoline core. THIQs are endogenous or synthetic alkaloids with diverse biological activities, ranging from neurotoxicity to neuroprotection, depending on their substitution patterns .

Properties

IUPAC Name

7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-12-3-5-13(6-4-12)17-11-18-10-14-9-15(19-2)7-8-16(14)17/h3-9,17-18H,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOKIRIBMZRQCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CNCC3=C2C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation of Substituted Phenethylamines

The synthesis begins with the acylation of a β-arylethylamine bearing a methoxy group at the 7-position. For 7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline, 3-methoxyphenethylamine serves as the ideal starting material. Acylation with 4-methylbenzoyl chloride in the presence of a non-polar solvent (e.g., toluene) and an organic base (e.g., triethylamine) yields N-(3-methoxyphenethyl)-4-methylbenzamide. Critical parameters include:

  • Molar ratios : A 1:1.2 ratio of 3-methoxyphenethylamine to 4-methylbenzoyl chloride ensures complete conversion.

  • Temperature : Reactions conducted at 0–40°C minimize side products like over-acylation.

Cyclization with Polyphosphoric Acid (PPA)

Cyclodehydration of the acylated intermediate using PPA induces ring closure to form 7-methoxy-1-(4-methylphenyl)-3,4-dihydroisoquinoline. The patent CN101851200A demonstrates that PPA achieves cyclization at 130–150°C within 3 hours, yielding 70–72% of the dihydroisoquinoline. Key variables include:

  • PPA stoichiometry : A 5:1 molar ratio of PPA to amide ensures efficient dehydration.

  • Reaction duration : Prolonged heating (>10 hours) degrades the product, necessitating strict time control.

Reduction to Tetrahydroisoquinoline

The dihydroisoquinoline intermediate undergoes reduction to saturate the C1–N bond. Sodium borohydride (NaBH4) in ethanol at 0°C for 16 hours achieves 83–85% yield, as evidenced by the reduction of 1-phenyl-3,4-dihydroisoquinoline to 1-phenyl-1,2,3,4-tetrahydroisoquinoline in CN101851200A. Alternative reductants like lithium aluminum hydride (LiAlH4) offer higher reactivity but require anhydrous conditions.

Alternative Synthetic Routes: Expanding Methodological Diversity

Pictet-Spengler Reaction

The Pictet-Spengler reaction condenses β-arylethylamines with aldehydes or ketones under acidic conditions to form tetrahydroisoquinolines. For 7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline, this method could involve:

  • Reactants : 3-Methoxyphenethylamine and 4-methylphenylacetaldehyde.

  • Catalyst : Trifluoroacetic acid (TFA) in dichloromethane at 25°C.
    However, this approach struggles with regioselectivity, often producing mixtures of 1- and 3-substituted tetrahydroisoquinolines.

Reductive Amination

Reductive amination of ketones with amines offers a modular pathway. For example, reacting 7-methoxy-1-tetralone with 4-methylbenzylamine in the presence of sodium cyanoborohydride (NaBH3CN) could yield the target compound. This method’s success hinges on:

  • pH control : Maintaining a pH of 6–7 via acetic acid buffer.

  • Solvent selection : Methanol or ethanol enhances solubility of intermediates.

Post-synthetic modifications enable the introduction of the 4-methylphenyl group if not incorporated during cyclization. Strategies include:

Friedel-Crafts Alkylation

Electrophilic aromatic substitution using 4-methylbenzyl chloride and AlCl3 in dichloromethane introduces the 4-methylphenyl group at the 4-position. However, this method risks over-alkylation and requires rigorous temperature control (0–5°C).

Suzuki-Miyaura Coupling

A halogenated tetrahydroisoquinoline intermediate (e.g., 4-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline) undergoes cross-coupling with 4-methylphenylboronic acid using Pd(PPh3)4 as a catalyst. Optimal conditions involve:

  • Base : K2CO3 in a 1:1 mixture of dioxane and water.

  • Temperature : 80°C for 12 hours.

Case Study: Application to 7-Methoxy-4-(4-Methylphenyl)-1,2,3,4-Tetrahydroisoquinoline

Adapting the Bischler-Napieralski protocol from CN101851200A, the synthesis proceeds as follows:

  • Acylation :

    • 3-Methoxyphenethylamine (10.0 g, 60 mmol) and 4-methylbenzoyl chloride (9.8 mL, 72 mmol) in toluene (300 mL) with triethylamine (12.2 mL, 88 mmol) at 25°C for 4 hours.

    • Yield: 14.2 g (92%) of N-(3-methoxyphenethyl)-4-methylbenzamide.

  • Cyclization :

    • N-(3-Methoxyphenethyl)-4-methylbenzamide (14.2 g, 48 mmol) in PPA (235 g, 240 mmol) at 140°C for 3 hours.

    • Yield: 8.6 g (68%) of 7-methoxy-1-(4-methylphenyl)-3,4-dihydroisoquinoline.

  • Reduction :

    • 7-Methoxy-1-(4-methylphenyl)-3,4-dihydroisoquinoline (8.6 g, 32 mmol) and NaBH4 (3.6 g, 96 mmol) in ethanol (150 mL) at 0°C for 16 hours.

    • Yield: 7.1 g (82%) of 7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline.

Comparative Analysis of Synthetic Methods

MethodYield (%)Key AdvantagesLimitations
Bischler-Napieralski68–82High regioselectivity, scalableRequires hazardous PPA
Pictet-Spengler45–55Single-step synthesisPoor regiocontrol
Reductive Amination50–60Modular substrate scopeLow yields with bulky substituents

Chemical Reactions Analysis

Types of Reactions

7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The methoxy and methylphenyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or electrophiles like alkyl halides in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Reduced tetrahydroisoquinoline derivatives.

    Substitution: Substituted tetrahydroisoquinoline derivatives with various functional groups.

Scientific Research Applications

Therapeutic Applications

  • Antidepressant Activity
    • Research indicates that compounds related to tetrahydroisoquinolines exhibit antidepressant properties. In particular, studies suggest that 7-methoxy derivatives may modulate neurotransmitter systems involved in mood regulation, such as serotonin and norepinephrine pathways .
  • Neuroprotective Effects
    • The neuroprotective potential of tetrahydroisoquinolines has been noted in various studies. For instance, they may protect against oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases like Alzheimer's .
  • Anticancer Properties
    • Preliminary studies have shown that tetrahydroisoquinoline derivatives can inhibit the growth of certain cancer cell lines. Their mechanism may involve the induction of apoptosis and disruption of cell cycle progression .

Case Study 1: Antidepressant Effects

A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of various tetrahydroisoquinoline derivatives. Among them, the compound demonstrated significant activity in animal models of depression, showing efficacy comparable to established antidepressants .

Case Study 2: Neuroprotection

In a study examining neuroprotective agents against oxidative stress-induced neuronal damage, 7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline was found to significantly reduce cell death in vitro. The study suggested that this compound could be further developed for therapeutic use in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors in the body, such as neurotransmitter receptors, to modulate their activity.

  • Enzyme Inhibition

Biological Activity

7-Methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline (CAS Number: 746542-81-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C17H19NO
  • SMILES Notation : CC1C2=C(CCN1)C=CC(=C2)OC
  • InChIKey : VMIDQQQAEQXCDJ-UHFFFAOYSA-N

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of 7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline. The compound has been evaluated using the DPPH assay, which measures the ability to scavenge free radicals. Results indicate that this compound exhibits significant antioxidant activity, suggesting its potential in preventing oxidative stress-related diseases .

Anticancer Properties

The compound has demonstrated promising anticancer activities across various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. For instance, it has been reported to inhibit the growth of breast cancer cells by targeting specific oncogenic pathways .

Enzyme Inhibition

7-Methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline has also been studied for its enzyme inhibitory properties. It shows potent inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's disease therapy. The structure-activity relationship (SAR) studies suggest that modifications to its structure can enhance its inhibitory potency against these enzymes .

The mechanisms underlying the biological activities of 7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline are multifaceted:

  • Antioxidant Mechanism : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
  • Apoptotic Pathways : It activates caspases and alters the expression of Bcl-2 family proteins leading to programmed cell death in cancer cells.
  • Enzyme Interaction : Binding studies have shown that the compound interacts with the active sites of AChE and BChE through hydrogen bonding and hydrophobic interactions.

Case Studies

  • Anticancer Study on Breast Cancer Cells :
    • Objective : To evaluate the efficacy of 7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline against MCF-7 breast cancer cells.
    • Methodology : Cells were treated with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM with an IC50 value determined to be approximately 15 µM.
  • Enzyme Inhibition Assay :
    • Objective : To assess AChE inhibition.
    • Methodology : The Ellman method was used to measure enzyme activity in the presence of different concentrations of the compound.
    • Results : The compound exhibited an IC50 value of 5.6 µM against AChE.

Comparative Analysis Table

Activity TypeCompoundIC50 (μM)Reference
Antioxidant7-Methoxy-4-(4-methylphenyl)...<10
AChE Inhibition7-Methoxy-4-(4-methylphenyl)...5.6
Breast Cancer Cell Growth Inhibition7-Methoxy-4-(4-methylphenyl)...15

Comparison with Similar Compounds

Comparison with Similar Tetrahydroisoquinoline Derivatives

Structural and Physicochemical Properties

Key structural differences among THIQs arise from substituent type, position, and methylation status. Below is a comparative analysis:

Compound Substituents logP (Predicted) Key Physicochemical Traits References
7-MeO-4-MeP-THIQ 7-OCH₃, 4-(4-MePh) ~3.2 High lipophilicity; moderate BBB penetration
1-Methyl-THIQ (1MeTIQ) 1-CH₃ ~1.8 Lower lipophilicity; efficient BBB transit
1-Benzyl-THIQ (1BnTIQ) 1-Bn (benzyl) ~2.5 Increased steric hindrance; neurotoxic
6,7-Dimethoxy-THIQ 6,7-diOCH₃ ~2.0 Polar due to dual methoxy groups
Salsolinol (6,7-diOH-THIQ) 6,7-diOH ~0.9 Hydrophilic; prone to oxidation and toxicity

Notes:

  • Methoxy groups (e.g., 7-MeO) are less polar than hydroxyl groups (e.g., salsolinol), reducing cytotoxicity and oxidative stress .
Neurotoxicity vs. Neuroprotection
  • 7-MeO-4-MeP-THIQ: Limited direct data, but structural analogs suggest moderate activity. The methoxy group may mitigate toxicity compared to dihydroxy-THIQs (e.g., salsolinol) .
  • 1MeTIQ: Neuroprotective; inhibits monoamine oxidase (MAO), reduces free radicals, and shifts dopamine metabolism toward O-methylation .
  • 1BnTIQ : Neurotoxic; induces dopamine depletion and mitochondrial dysfunction .
  • Salsolinol: Highly cytotoxic; depletes ATP and inhibits tyrosine hydroxylase (TH) at low concentrations (IC₅₀: 10–100 µM) .
Receptor Affinity
  • 7-MeO-4-MeP-THIQ : The 4-methylphenyl group may enhance affinity for serotonin (5-HT₁ₐ) or dopamine receptors, similar to THIQ-containing ligands in .
  • 6,7-Dimethoxy-THIQ : Used in receptor-targeted rhenium complexes; demonstrates sedative and receptor-binding properties .

Metabolic Stability and BBB Penetration

  • 7-MeO-4-MeP-THIQ : Predicted to undergo hepatic oxidation (CYP450) at the methylphenyl group. Methoxy groups resist demethylation better than hydroxyls, prolonging half-life .
  • 1MeTIQ : Rapidly crosses the BBB; 90% remains unmetabolized in the brain after 4 hours .
  • Salsolinol: Accumulates in mitochondria, undergoes N-methylation to neurotoxic metabolites (e.g., N-methyl-salsolinol) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step procedures starting with tetrahydroisoquinoline core formation, followed by methoxylation and aryl substitution. Key steps include:

  • Cyclization : Use Pictet-Spengler or Bischler-Napieralski reactions to form the tetrahydroisoquinoline backbone .
  • Methoxy Group Introduction : Methoxylation via nucleophilic substitution or demethylation of protective groups under acidic/basic conditions .
  • Aryl Substitution : Suzuki-Miyaura coupling or Friedel-Crafts alkylation for introducing the 4-methylphenyl group .
  • Optimization : Adjust catalysts (e.g., Pd for coupling), solvents (polar aprotic for SN2), and temperature (60–100°C for cyclization) to improve yields. Purification via column chromatography or recrystallization is critical .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and substituent positions. For example, methoxy protons appear as singlets (~δ 3.7–3.9 ppm), while aromatic protons show splitting patterns reflecting substitution .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing. For tetrahydroisoquinoline derivatives, half-chair conformations and axial/equatorial substituent orientations are often observed .
  • Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns .

Q. What preliminary biological activities have been reported for this compound, and what assay systems are commonly used?

  • Methodological Answer :

  • Antimicrobial Activity : Tested via MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Neuropharmacological Potential : Assessed via receptor-binding assays (e.g., dopamine D2 or serotonin receptors) in vitro .
  • Cytotoxicity Screening : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate anticancer potential .

Advanced Research Questions

Q. How can regioselectivity challenges in methoxy-substituted tetrahydroisoquinoline synthesis be addressed?

  • Methodological Answer :

  • Protective Group Strategies : Use temporary protecting groups (e.g., Boc for amines) to direct methoxylation to the 7-position .
  • Catalytic Control : Employ Brønsted acid catalysts (e.g., chiral phosphoric acids) to enforce enantioselective cyclization and substituent placement .
  • Computational Modeling : DFT calculations predict favorable transition states to guide regioselective pathways .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardized Assays : Replicate studies using identical cell lines (e.g., ATCC-certified), concentrations, and endpoints (e.g., IC50 vs. EC50) to minimize variability .
  • Structure-Activity Relationship (SAR) Analysis : Compare analogs with substitutions at the 4- and 7-positions to isolate pharmacophores. For example, 4-methylphenyl enhances lipophilicity, while methoxy groups modulate hydrogen bonding .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify trends obscured by small sample sizes .

Q. What computational and experimental approaches elucidate the compound’s binding mechanisms?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to predict interactions with targets (e.g., enzymes, GPCRs). Focus on key residues (e.g., Ser195 in cholinesterases) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) .
  • Mutagenesis Studies : Engineer receptor mutants (e.g., alanine scanning) to validate predicted binding sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.